4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Overview
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Biological Activity
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzaldehyde moiety linked to a methoxy group and a 5-methyl-1,2,4-oxadiazole ring.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
SMILES | CCOC1=NOC(=N1)C2=CC=CC=C2C(=O)O |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
A study investigating the antimicrobial effects of similar oxadiazole derivatives found that modifications in the structure significantly influenced their activity. The presence of electron-withdrawing groups enhanced the antibacterial potency .
Anticancer Properties
Oxadiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that certain oxadiazole-containing compounds exhibited cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with a similar structure to this compound displayed notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Cytotoxicity in Cancer Cells
In an investigation into the cytotoxic effects on cancer cells, a related compound was tested against various human cancer cell lines. The results showed significant cell death at concentrations above 50 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to oxidative stress in microbial cells or cancer cells.
- Inhibition of Key Enzymes : Similar oxadiazole derivatives have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-8-12-11(13-16-8)7-15-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBRNBVTHZMXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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